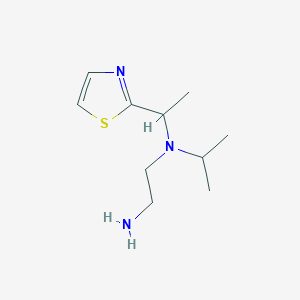

N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-propan-2-yl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3S/c1-8(2)13(6-4-11)9(3)10-12-5-7-14-10/h5,7-9H,4,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBJYQZZQBFVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(C)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with a thiazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₁₀H₁₉N₃S

- Molecular Weight : 213.34 g/mol

- CAS Number : 1353967-84-6

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains by inhibiting their growth through interference with metabolic pathways.

- Antifungal Properties : It has been tested for its potential to combat fungal pathogens, demonstrating promising results in vitro.

- Antiviral Effects : Preliminary studies suggest that it may modulate viral replication processes, making it a candidate for further investigation in antiviral therapies.

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazole derivatives, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was linked to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Potential

Research conducted on various cancer cell lines indicated that this compound exhibits cytotoxic effects. It was observed to induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate its specific molecular targets and pathways involved in its anticancer activity.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key Structural Features :

- Isopropyl Group : Enhances lipophilicity, influencing membrane permeability in biological systems.

Comparison with Analogues :

Electronic Differences :

Corrosion Inhibition :

Physicochemical Properties

Predicted Data (Theoretical Calculations) :

Biological Activity

N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine, with the CAS number 1353967-84-6, is a compound characterized by its thiazole ring and unique amine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antiviral properties.

- Molecular Formula : C10H19N3S

- Molecular Weight : 213.34 g/mol

- IUPAC Name : this compound

The thiazole moiety is significant for its role in biological interactions, often influencing the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Case Study : A study conducted by Dawood et al. highlighted the antiviral efficacy of thiazole-containing compounds against herpes simplex virus type 1 (HSV-1), where certain derivatives showed a significant reduction in viral plaque formation by up to 69% at specific concentrations .

Antiviral Activity

Thiazole derivatives have been explored for their antiviral potential against several viruses, including HIV and influenza. The biological activity can be attributed to their ability to inhibit viral replication through various mechanisms, such as enzyme inhibition or receptor interaction.

Research Findings :

- Compounds similar to this compound have shown IC50 values in the low micromolar range against HIV reverse transcriptase .

- A comparative analysis indicated that certain thiazole derivatives exhibit enhanced activity against influenza neuraminidase, suggesting that modifications to the thiazole structure can optimize antiviral efficacy .

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors within microbial cells or viral particles. The thiazole ring facilitates binding to target sites, leading to inhibition of critical biological processes such as protein synthesis or nucleic acid replication.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| N1-Methyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine | Structure | Antiviral | 0.35 |

| N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine | Structure | Antimicrobial | 0.50 |

| This compound | Structure | Antiviral/Antimicrobial | TBD |

Research Applications

The potential applications of this compound extend beyond antimicrobial and antiviral uses. It is being investigated as a lead compound for drug development targeting various infectious diseases and possibly cancer therapeutics due to its unique structural properties.

Q & A

Q. What are the common synthetic routes for preparing N1-Isopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via reductive alkylation using carbonyl compounds and ethylenediamine in the presence of sodium cyanoborohydride, followed by cyclization with diethyl oxalate. Intermediate characterization relies on IR spectroscopy (NH stretching at 3350–3400 cm⁻¹) and ¹H NMR analysis (e.g., singlet signals for methylene groups, aromatic protons). Cyclization yields range from 55–86%, depending on substituents . Elemental analysis further validates purity .

Q. What safety protocols should be followed when handling ethane-1,2-diamine derivatives?

- Methodological Answer : Use full-body chemical protective gear, including gloves (tested for compatibility), goggles, and respiratory protection (e.g., P95/P1 masks). Avoid skin/eye contact and inhalation. Store in sealed containers at 2–8°C. In case of exposure, rinse affected areas with water and consult medical assistance immediately. Environmental release must be prevented due to aquatic toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of ethane-1,2-diamine derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from dynamic processes like tautomerism or solvent effects. Compare experimental data with computational predictions (DFT calculations) or controlled deuterium exchange experiments to confirm NH proton assignments. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize cyclization yields in the synthesis of thiazole-containing ethane-1,2-diamine derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pt or Cu) may enhance cyclization efficiency in coordination-driven reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 60°C for alkylation, 100°C for cyclization) minimizes side reactions .

- Substituent effects : Electron-withdrawing groups on aromatic rings can accelerate cyclization kinetics .

Q. How does the thiazole moiety influence the metal-coordination properties of this compound?

- Methodological Answer : The thiazole nitrogen and adjacent amine groups act as polydentate ligands, enabling stable coordination with transition metals (e.g., Pt²⁺, Cu²⁺). This property is exploited in designing metallodrugs or catalysts. For example, Pt complexes of similar diamines exhibit nuclease activity via DNA binding, as shown by gel electrophoresis and UV-vis titration studies . Stability constants can be determined potentiometrically or via UV-spectrophotometry .

Q. What advanced techniques validate the compound’s potential bioactivity in drug discovery?

- Methodological Answer :

- In vitro assays : Screen for antiparasitic or anticancer activity using cell viability assays (MTT) and parasite motility models (e.g., C. elegans).

- Molecular docking : Predict interactions with biological targets (e.g., tubulin for anthelmintic activity) using software like AutoDock .

- ADMET profiling : Assess pharmacokinetics via HPLC-based solubility/permeability tests and cytochrome P450 inhibition assays .

Data Contradiction Analysis

Q. Why might IR spectra of similar diamines show variability in NH stretching frequencies?

- Methodological Answer : Shifts in NH bands (e.g., 3350–3400 cm⁻¹ vs. 3200–3300 cm⁻¹) arise from hydrogen bonding strength, solvent polarity, or protonation states. For example, aqueous solutions may show broader bands due to solvation effects. Control experiments in anhydrous DMSO can isolate intrinsic vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.